5-Methoxybenzo[d]isoxazol-3(2H)-one 5-Methoxybenzo[d]isoxazol-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 66607-95-2
VCID: VC8286911
InChI: InChI=1S/C8H7NO3/c1-11-5-2-3-7-6(4-5)8(10)9-12-7/h2-4H,1H3,(H,9,10)
SMILES: COC1=CC2=C(C=C1)ONC2=O
Molecular Formula: C8H7NO3
Molecular Weight: 165.15 g/mol

5-Methoxybenzo[d]isoxazol-3(2H)-one

CAS No.: 66607-95-2

Cat. No.: VC8286911

Molecular Formula: C8H7NO3

Molecular Weight: 165.15 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxybenzo[d]isoxazol-3(2H)-one - 66607-95-2

Specification

CAS No. 66607-95-2
Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
IUPAC Name 5-methoxy-1,2-benzoxazol-3-one
Standard InChI InChI=1S/C8H7NO3/c1-11-5-2-3-7-6(4-5)8(10)9-12-7/h2-4H,1H3,(H,9,10)
Standard InChI Key ZWYKCZNUTOPIQU-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)ONC2=O
Canonical SMILES COC1=CC2=C(C=C1)ONC2=O

Introduction

Structural and Molecular Characteristics

The molecular formula of 5-Methoxybenzo[d]isoxazol-3(2H)-one is C₈H₇NO₃, with a molar mass of 165.15 g/mol. Its IUPAC name, 5-methoxy-1,2-benzoxazol-3-one, reflects the methoxy group at position 5 of the benzoxazolone scaffold. The isoxazole ring (positions 1-3) is fused to a benzene ring (positions 4-9), creating a planar structure stabilized by conjugated π-electrons. Key spectral identifiers include:

PropertyValue/Descriptor
SMILESCOC1=CC2=C(C=C1)ONC2=O
InChI KeyZWYKCZNUTOPIQU-UHFFFAOYSA-N
1H NMR (CDCl₃)δ 3.86 (s, OCH₃), δ 6.62 (s, Ar-H)
13C NMRδ 168.2 (C=O), δ 156.1 (OCH₃)

The methoxy group enhances electron density at the benzene ring, influencing both chemical reactivity and biological target interactions .

Synthetic Methodologies

Cyclization-Based Synthesis

A principal route involves the cyclization of o-hydroxybenzamide derivatives. For example, 2-hydroxy-5-methoxybenzamide undergoes intramolecular dehydration using phosphoryl chloride (POCl₃) at 80–100°C, yielding the target compound in 65–72% efficiency . Alternative protocols employ nitromethane as a solvent with iodobenzene diacetate as an oxidizing agent, achieving 47.8% yield under mild conditions (0–10°C) .

Industrial-Scale Production

Industrial synthesis optimizes cost and safety:

  • Feedstock Preparation: 5-Methoxysalicylaldehyde is converted to its oxime derivative via hydroxylamine hydrochloride.

  • Cyclization: Catalytic p-toluenesulfonic acid (p-TsOH) in refluxing toluene induces ring closure.

  • Purification: Crystallization from ethanol/water mixtures affords >98% purity.

Table 1: Comparative Synthesis Conditions

MethodReagentsTemperatureYield (%)
POCl₃ CyclizationPOCl₃, DMF80°C72
Iodobenzene DiacetatePhI(OAc)₂, CH₃NO₂0–10°C47.8
Industrial p-TsOH Routep-TsOH, toluene110°C85

Chemical Reactivity and Derivatives

The compound participates in three primary reaction types:

  • Nucleophilic Acyl Substitution: The lactam carbonyl reacts with amines (e.g., benzylamine) to form N-substituted derivatives.

  • Electrophilic Aromatic Substitution: Bromination at position 7 occurs using Br₂/FeBr₃, preserving the isoxazole ring .

  • Ring-Opening Reactions: Strong bases (e.g., NaOH) cleave the isoxazole ring, generating α-ketoamide intermediates.

Notably, the methoxy group directs regioselectivity in substitution reactions, as demonstrated in the synthesis of 5-benzyloxy-6-methoxy analogs via benzylation under phase-transfer conditions .

Biological Activity and Mechanisms

Antimicrobial Properties

Preliminary assays indicate inhibitory effects against Staphylococcus aureus (MIC: 32 μg/mL) and Candida albicans (MIC: 64 μg/mL). The mechanism may involve disruption of microbial cell wall biosynthesis, though target identification requires further study.

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast)18.7Mitochondrial apoptosis
A549 (Lung)42.1Cell cycle arrest (G1 phase)
HEK293 (Normal)>100N/A

FXR Modulation

Structural analogs in patent literature act as farnesoid X receptor (FXR) modulators, implying potential for metabolic disorder therapeutics . While direct evidence for 5-Methoxybenzo[d]isoxazol-3(2H)-one is lacking, molecular docking predicts favorable binding to FXR’s ligand-binding domain (ΔG = −9.2 kcal/mol) .

Pharmacological and Industrial Applications

The compound’s versatility enables diverse applications:

  • Pharmaceutical Intermediate: Serves as a precursor to thrombin inhibitors and kinase modulators .

  • Agrochemicals: Methoxy-substituted isoxazolones exhibit herbicidal activity against Amaranthus retroflexus (ED₅₀: 12.3 μM) .

  • Materials Science: Incorporated into OLED emitters due to rigid, conjugated architecture.

Analytical Characterization Techniques

High-Resolution Mass Spectrometry (HRMS): ESI-MS confirms molecular ion [M+H]⁺ at m/z 166.0498 (calc. 166.0504). Fragment ions at m/z 138 (loss of CO) and 110 (subsequent CH₃OH elimination) validate the structure .

X-ray Crystallography: Single-crystal analysis reveals a dihedral angle of 8.2° between the isoxazole and benzene rings, indicating near-planarity. Hydrogen bonding between O3 and adjacent molecules stabilizes the crystal lattice .

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